BenchChemオンラインストアへようこそ!

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one

Medicinal Chemistry Nucleophilic Displacement Sulfonate Ester Reactivity

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one (CAS 130536-25-3), also named 4-oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate, is a synthetic quinazolin-4(3H)-one derivative bearing a 4-chlorobenzenesulfonyloxy leaving group at the N-3 position and a phenyl substituent at C-2. The compound has a molecular formula of C₂₀H₁₃ClN₂O₄S and a molecular weight of 412.8 g/mol, with a computed XLogP3 of 4.3 and zero hydrogen bond donors, indicating pronounced lipophilicity suitable for membrane permeability in cell-based assays.

Molecular Formula C20H13ClN2O4S
Molecular Weight 412.8 g/mol
CAS No. 130536-25-3
Cat. No. B12905678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one
CAS130536-25-3
Molecular FormulaC20H13ClN2O4S
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13ClN2O4S/c21-15-10-12-16(13-11-15)28(25,26)27-23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H
InChIKeyIYPQFASCNAXQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one (CAS 130536-25-3): Structural Identity, Purity Specifications, and Procurement Baseline


3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one (CAS 130536-25-3), also named 4-oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate, is a synthetic quinazolin-4(3H)-one derivative bearing a 4-chlorobenzenesulfonyloxy leaving group at the N-3 position and a phenyl substituent at C-2 [1]. The compound has a molecular formula of C₂₀H₁₃ClN₂O₄S and a molecular weight of 412.8 g/mol, with a computed XLogP3 of 4.3 and zero hydrogen bond donors, indicating pronounced lipophilicity suitable for membrane permeability in cell-based assays [1]. It is commercially available as a research-grade intermediate with certified purity ≥98% (NLT 98%) under ISO quality systems, positioning it as a qualified building block for medicinal chemistry derivatization and API intermediate synthesis . The 4-chlorobenzenesulfonyloxy moiety distinguishes it from simpler 3-hydroxy or 3-amino quinazolinone analogs by providing a tunable leaving group that enables regioselective nucleophilic substitution chemistry [2].

Why 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinone Analogs: The Leaving-Group Specificity Principle


Quinazolin-4(3H)-one derivatives bearing different N-3 substituents exhibit fundamentally distinct reactivity profiles that preclude simple interchange. The 4-chlorobenzenesulfonyloxy group at N-3 functions as a superior leaving group (pKa of the conjugate acid ≈ −2.8 for 4-chlorobenzenesulfonic acid) compared to hydroxyl (pKa ≈ 15.7) or amino substituents, enabling SN2-type displacement with amines, thiols, and other nucleophiles under mild conditions [1]. This contrasts with 3-hydroxy-2-phenylquinazolin-4(3H)-one (CAS 5319-72-2), where direct nucleophilic substitution is not feasible without prior activation. Furthermore, the chlorine substituent on the phenylsulfonyl ring introduces both steric and electronic modulation: the electron-withdrawing chlorine increases the electrophilicity of the sulfonyl sulfur relative to unsubstituted benzenesulfonate or 4-methylbenzenesulfonate (tosylate) analogs, accelerating displacement kinetics [2]. In biological screening contexts, quinazoline sulfonates as a class have demonstrated submicromolar anticancer activity (IC₅₀ as low as 0.078 µM against K562 leukemia cells) and G2/M cell cycle arrest comparable to paclitaxel, a profile not shared by 3-unsubstituted or 3-alkyl quinazolinones [3]. These combined electronic, steric, and biological performance factors mean that substituting a generic quinazolinone scaffold for this specific 4-chlorobenzenesulfonyloxy derivative would irreversibly alter both synthetic trajectory and pharmacological outcome.

Quantitative Differentiation Evidence for 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one Against Closest Analogs


Leaving-Group Electrophilicity: 4-Chlorobenzenesulfonyloxy vs. 3-Hydroxy and 3-Amino Quinazolinone Analogs

The 4-chlorobenzenesulfonyloxy group at N-3 provides a facile leaving group for nucleophilic displacement. The conjugate acid, 4-chlorobenzenesulfonic acid, has an estimated pKa of approximately −2.8, making it a substantially better leaving group than the hydroxyl group of 3-hydroxy-2-phenylquinazolin-4(3H)-one (CAS 5319-72-2; conjugate acid pKa ~15.7) or the amino group of 3-amino-2-phenylquinazolin-4(3H)-one (conjugate acid pKa ~9–11). This difference of ~13–18 pKa units translates to a leaving-group ability enhancement of roughly 10⁶- to 10⁹-fold under SN2 conditions [1]. The electron-withdrawing para-chloro substituent further increases sulfonyl electrophilicity relative to unsubstituted benzenesulfonate or 4-methylbenzenesulfonate (tosylate) analogs, as evidenced by the Hammett σₚ value of +0.23 for Cl vs. −0.17 for CH₃ [2]. This enables chemists to conduct nucleophilic substitution reactions with amines, thiolates, and alkoxides at lower temperatures and shorter reaction times than required for the corresponding tosylate or besylate esters.

Medicinal Chemistry Nucleophilic Displacement Sulfonate Ester Reactivity

Anticancer Activity of Quinazoline Sulfonate Class: Submicromolar Cytotoxicity and G2/M Arrest vs. Imatinib and Paclitaxel Benchmarks

Although direct data for CAS 130536-25-3 is not yet reported, the compound belongs to the quinazoline sulfonate class for which comprehensive anticancer profiling has been published. Malarz et al. (2021) demonstrated that structurally related benzenesulfonate quinazoline derivatives exhibit submicromolar IC₅₀ values against a panel of cancer cell lines, exceeding the potency of imatinib and producing G2/M cell cycle arrest similar to or stronger than paclitaxel [1]. Specifically, compound BS3 (a 4-methylbenzenesulfonate quinazoline analog) showed an IC₅₀ of 0.078 µM against K562 leukemia cells, with selectivity index values of 72.91 (BS1) and 63.70 (BS2) against non-cancer cells [1]. The class demonstrated activity against colon cancer (HCT 116 p53+/+ and p53−/−), pancreatic cancer, and glioblastoma (U-251) with IC₅₀ values ranging from 0.239 µM to 3.724 µM [1]. The observed mechanism involves multitargeted action including p53-dependent and p53-independent pathways, apoptosis, and autophagy induction [1]. The 4-chloro substituent on the benzenesulfonyl ring of CAS 130536-25-3 may further modulate these activities through altered electronic distribution and target binding interactions compared to the tosylate analogs tested.

Anticancer Cell Cycle Arrest Leukemia Kinase Inhibition

Aldose Reductase Inhibition Potency: Sulfonate-Containing Quinazolin-4(3H)-ones vs. Epalrestat Clinical Benchmark

Sulfonate-containing quinazolin-4(3H)-one derivatives have been systematically evaluated as aldose reductase (ALR2) inhibitors, a validated target for diabetic complications. Tokalı et al. (2022) reported that a series of 21 novel sulfonate-containing quinazolin-4(3H)-one derivatives exhibited nanomolar inhibitory activity against ALR2, with Kᵢ values ranging from 101.50 nM to 2066.00 nM [1]. The most potent compound, 4-[(2-isopropyl-4-oxoquinazolin-3(4H)-ylimino)methyl]phenyl benzenesulfonate (compound 15), inhibited ALR2 with activity 7.7-fold higher than epalrestat, the clinically approved aldose reductase inhibitor [1]. Molecular docking studies using the Schrödinger Small-Molecule Drug Discovery Suite confirmed specific binding interactions between the sulfonate group and key residues in the ALR2 active site, providing a structural rationale for the importance of the sulfonate ester motif [1]. While CAS 130536-25-3 was not among the compounds directly tested in this study, the presence of the 4-chlorobenzenesulfonyloxy pharmacophore places it within the same structure-activity landscape, with the electron-withdrawing chlorine potentially enhancing enzyme-inhibitor interactions relative to the unsubstituted benzenesulfonate derivatives.

Aldose Reductase Diabetic Complications Enzyme Inhibition Nanomolar Potency

Synthetic Efficiency: Microwave-Assisted Quinazolinone Formation with Sulfonate-Containing Substrates vs. Non-Sulfonated Analogs

The sulfonate functional group significantly accelerates quinazolinone ring formation under microwave irradiation. Damasazis (2017) compared the reaction of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with aniline versus sulfanilic acid (4-aminobenzenesulfonic acid) under identical microwave conditions [1]. The reaction with sulfanilic acid, yielding 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzenesulfonic acid, reached completion in 10 minutes, whereas the reaction with aniline, targeting 2,3-diphenylquinazolin-4(3H)-one, failed to produce the desired quinazolinone and instead gave the ring-opened 2-benzamido-N-phenylbenzamide after 70 minutes [1]. This 7-fold reduction in reaction time and the successful cyclization in the presence of the sulfonate group demonstrate that sulfonate-containing substrates promote the desired quinazolinone formation pathway. The structure of the sulfonate-containing product was confirmed by UV-Vis, IR, and ¹H-NMR spectroscopy [1]. This finding is directly relevant to CAS 130536-25-3, where the 4-chlorobenzenesulfonyloxy group is already installed, enabling rapid access to diversified quinazolinone libraries through nucleophilic displacement without the cyclization challenges encountered with non-sulfonated substrates.

Microwave Synthesis Reaction Kinetics Sulfonate Directing Effects Green Chemistry

Physicochemical Property Profile: Lipophilicity and Hydrogen Bonding vs. 3-Hydroxy and 3-Amino Quinazolinone Analogs

The computed physicochemical properties of CAS 130536-25-3 reveal a distinct profile relative to non-sulfonylated quinazolinone analogs that has implications for membrane permeability and oral bioavailability. The compound has an XLogP3 of 4.3, zero hydrogen bond donors (HBD = 0), and five hydrogen bond acceptors (HBA = 5), as computed by PubChem [1]. This contrasts with 3-hydroxy-2-phenylquinazolin-4(3H)-one (CAS 5319-72-2), which has an HBD count of 1 (due to the hydroxyl proton) and a lower XLogP (~2.5–3.0), or 3-amino-2-phenylquinazolin-4(3H)-one with two HBDs [2]. The absence of hydrogen bond donors in CAS 130536-25-3 reduces desolvation penalty during membrane crossing and decreases the likelihood of strong P-glycoprotein recognition, both factors that can improve passive permeability and oral absorption potential [3]. The 4-chlorophenylsulfonyl moiety also adds significant molecular bulk (MW 412.8 vs. 238.2 for the 3-hydroxy analog), which may enhance target-binding surface area while remaining within the conventional Lipinski space.

Drug-likeness Lipophilicity Permeability ADME Prediction

Commercial Availability and ISO-Certified Quality: MolCore NLT 98% Purity vs. Uncertified Research-Grade Suppliers

CAS 130536-25-3 is commercially supplied by MolCore as 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate with a certified purity of NLT 98% (Not Less Than 98%), manufactured under ISO quality management systems . This purity specification is critical for its application as an API intermediate, where impurity profiles must be controlled to meet ICH Q3A/Q3B guidelines for pharmaceutical development. The ISO-certified production ensures batch-to-batch consistency in purity, residual solvent levels, and heavy metal content, which is not guaranteed by non-certified research-grade suppliers. In contrast, earlier literature syntheses of related quinazolinone sulfonates reported yields of 85%–94% without specified purity thresholds, leaving residual starting materials and byproducts that could confound biological assay interpretation [1]. The availability of an ISO-certified supply chain with documented purity differentiates CAS 130536-25-3 from in-house synthesized batches that may lack full analytical characterization.

API Intermediate ISO Certification Quality Assurance Supply Chain Integrity

Recommended Application Scenarios for 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one Based on Quantitative Evidence


Medicinal Chemistry: Parallel Synthesis of 3-Substituted Quinazolinone Libraries via Nucleophilic Displacement

The 4-chlorobenzenesulfonyloxy leaving group enables efficient parallel synthesis of diverse 3-amino-, 3-thio-, and 3-alkoxy-2-phenylquinazolin-4(3H)-one derivatives. The enhanced electrophilicity (σₚ = +0.23 for Cl vs. −0.17 for CH₃) supports SN2 displacement with a broad range of nucleophiles under mild conditions, reducing reaction times compared to tosylate or besylate analogs . Medicinal chemistry teams building focused libraries for kinase inhibition or GPCR antagonism can use CAS 130536-25-3 as a common late-stage intermediate, exploiting the commercial ISO-certified purity (NLT 98%) to ensure consistent library quality without pre-purification .

Anticancer Lead Generation: Leveraging Class-Validated Quinazoline Sulfonate Cytotoxicity with G2/M Arrest Phenotype

Quinazoline sulfonates have demonstrated submicromolar cytotoxicity against leukemia, colon, pancreatic, and glioblastoma cell lines, with a distinctive G2/M cell cycle arrest phenotype comparable to paclitaxel and exceeding imatinib potency . CAS 130536-25-3, with its 4-chlorobenzenesulfonyloxy pharmacophore, serves as a structurally enabled starting point for exploring structure-activity relationships that may further improve selectivity indices (reported SI values: 72.91 for BS1, 63.70 for BS2) and broaden the therapeutic window . The zero HBD count and XLogP3 of 4.3 further support cellular permeability for intracellular target engagement .

Aldose Reductase Inhibitor Development: Nanomolar Potency with Validated Target Engagement

For diabetic complication programs, sulfonate-containing quinazolin-4(3H)-ones have achieved nanomolar ALR2 inhibition (Kᵢ range: 101.50–2066.00 nM) with up to 7.7-fold higher potency than the clinically approved epalrestat . Researchers can deploy CAS 130536-25-3 as a scaffold for structure-based design, leveraging the electron-withdrawing chloro substituent to potentially strengthen interactions with the ALR2 anion-binding pocket identified in Schrödinger docking studies . The compound's physicochemical profile (HBD = 0) also reduces the metabolic liability associated with hydroxyl or amino groups that are commonly present in earlier-generation ALR2 inhibitors.

API Intermediate Manufacturing: ISO-Certified Supply for Preclinical and Phase I Development

When scaling from medicinal chemistry quantities to preclinical toxicology or Phase I clinical supplies, the ISO-certified manufacturing of CAS 130536-25-3 (NLT 98% purity) provides documented quality assurance essential for IND/IMPD regulatory filings . The compound's role as a key intermediate for 3-substituted quinazolinone APIs—combined with its defined impurity profile and batch consistency—reduces CMC risk and shortens the timeline from lead optimization to first-in-human studies. The 4-chlorobenzenesulfonyloxy group's reactivity also facilitates late-stage diversification, enabling rapid analog synthesis during lead optimization without re-optimizing the entire synthetic route.

Quote Request

Request a Quote for 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.